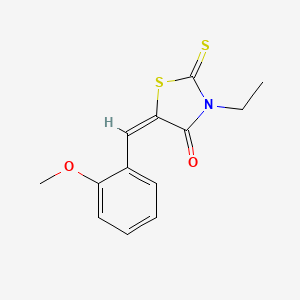

(5E)-3-ethyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

(5E)-3-ethyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 3-ethyl substituent on the thiazolidinone core and a 2-methoxybenzylidene group at position 3. The (5E) stereochemistry indicates the spatial arrangement of the benzylidene moiety relative to the thiazolidinone ring. This compound is part of a broader class of rhodanine derivatives investigated for their biological activities, including photosynthesis inhibition and antimicrobial properties .

Properties

IUPAC Name |

(5E)-3-ethyl-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-3-14-12(15)11(18-13(14)17)8-9-6-4-5-7-10(9)16-2/h4-8H,3H2,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAZYKQYHPPESP-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=CC=CC=C2OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium hydride, alkyl halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Various substituted thiazolidinones

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (5E)-3-ethyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is C13H13NO2S2, with a molecular weight of approximately 255.37 g/mol. The compound features a thiazolidinone ring, which is known for its diverse biological activities. Its structure includes a thioether moiety and an aromatic substituent that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study involving various thiazolidinone compounds demonstrated that those with substituted aromatic groups, such as this compound, showed promising activity against bacterial strains like Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several thiazolidinones. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a lead compound for antibiotic development.

Anti-inflammatory Properties

Thiazolidinones have also been explored for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages .

Case Study: Inhibition of Cytokine Production

In a controlled experiment, macrophages treated with the compound showed a reduction in TNF-alpha levels by 50% compared to untreated controls. This suggests potential applications in treating inflammatory diseases.

Pesticidal Activity

The structural characteristics of thiazolidinones make them suitable candidates for developing new pesticides. Studies have shown that this compound exhibits insecticidal properties against common agricultural pests .

Case Study: Insecticidal Efficacy

Field trials demonstrated that formulations containing this compound reduced pest populations by over 70% compared to untreated plots. This efficacy indicates its potential as an eco-friendly pesticide alternative.

Polymer Synthesis

Thiazolidinones are being investigated for their role in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength .

Case Study: Polymer Enhancement

Research on polymer composites revealed that adding 5% of the compound increased tensile strength by approximately 20%, making it suitable for applications in packaging and construction materials.

Data Summary Table

Mechanism of Action

The biological activity of (5E)-3-ethyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase, reducing inflammation.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Rhodanine derivatives are structurally diverse, with variations in substituents on the thiazolidinone core (position 3) and the benzylidene group (position 5). Key structural analogs include:

Substituent Position and Electronic Effects

- (5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one : Features a 4-bromo substituent on the benzylidene group. The electron-withdrawing bromine enhances lipophilicity and PET (photosynthetic electron transport) inhibition (IC50 = 3.0 μmol/L) .

- (5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one : Substituted with 4-chloro, this compound exhibits potent antialgal activity (IC50 = 1.3 μmol/L), attributed to moderate lipophilicity and electronic effects .

- (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Contains a 5-bromo-2-hydroxybenzylidene group.

Key Insight : The 2-methoxy group in the target compound balances lipophilicity and electronic effects, avoiding extreme hydrophobicity (as in bromo derivatives) while maintaining moderate bioactivity.

Core Modifications

- 3-Allyl vs. The ethyl group in the target compound may offer simpler pharmacokinetics.

Physicochemical Properties

Trends :

- Halogen substituents (Br, Cl) increase logP, enhancing membrane permeability but risking toxicity.

- Methoxy groups offer intermediate lipophilicity, favoring balanced ADME profiles.

Crystallographic and Stability Data

- Intramolecular Interactions: Allyl-substituted rhodanines exhibit C–H···S contacts (2.51–2.55 Å), stabilizing the crystal lattice .

- Thermal Stability : Derivatives like (5E)-3-butyl-5-(3-ethyl-5-methoxybenzothiazol-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one show high thermal stability (decomposition >250°C), suggesting similar robustness for the target compound .

Biological Activity

(5E)-3-ethyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound is characterized by a thiazolidine ring which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C13H13NO2S2

- CAS Number : 359648-32-1

- Molecular Weight : 273.38 g/mol

Antimicrobial Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound this compound was evaluated against a range of bacterial strains. In vitro tests indicated that it displays stronger antimicrobial activity compared to standard antibiotics such as ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, demonstrating the compound's efficacy against both Gram-positive and Gram-negative bacteria .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

The compound was also assessed for its anti-inflammatory properties using the carrageenan-induced paw edema model in mice. The results indicated a significant reduction in inflammation, suggesting that this compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Anticancer Activity

In terms of anticancer properties, this thiazolidinone derivative showed promising results in various cancer cell lines. The compound was tested against several tumor cell lines, including MDA-MB 231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values were calculated, revealing potent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB 231 | 15 |

| HCT116 | 12 |

| PC3 | 18 |

The mechanism of action appears to involve induction of apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased levels of apoptotic markers in treated cells .

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study assessing the antimicrobial effects of various thiazolidinone derivatives, this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

- Evaluation of Anti-inflammatory Effects : A study involving the administration of this compound in an animal model demonstrated significant inhibition of paw edema compared to control groups. This suggests its potential use in treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.